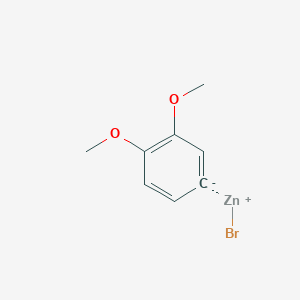

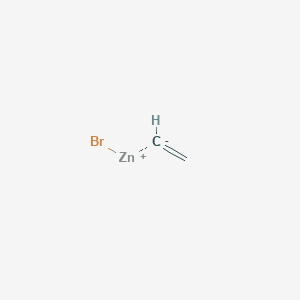

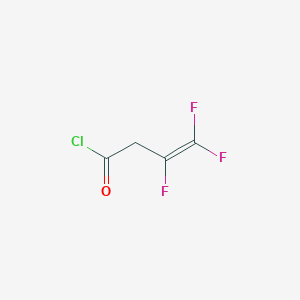

![molecular formula C10H8N2O4 B6317478 4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester CAS No. 281234-03-5](/img/structure/B6317478.png)

4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester” is a complex organic molecule that contains several functional groups. It includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This compound also contains a benzoic acid methyl ester group, which is a common moiety in many pharmaceuticals .

科学的研究の応用

Medicinal Chemistry: Antihypertensive Agents

The 1,2,4-oxadiazole ring is a common feature in molecules with antihypertensive properties. For instance, it is found in Azilsartan , an angiotensin II receptor blocker used to treat high blood pressure . The presence of the oxadiazole ring contributes to the molecule’s ability to modulate the renin-angiotensin system, which is crucial for blood pressure regulation.

Pharmaceutical Research: Drug Design and Synthesis

In drug design, the oxadiazole ring is often incorporated into new compounds due to its bioisosteric properties. It can mimic peptide bonds, which are commonly found in natural products and drugs, thus making it a valuable scaffold in the synthesis of novel therapeutic agents .

Material Science: Organic Semiconductors

Compounds containing the 1,2,4-oxadiazole unit have been explored as organic semiconductors. Their electronic properties make them suitable for use in light-emitting diodes (LEDs) and other electronic devices. The electron-withdrawing nature of the oxadiazole ring can enhance the electron transport in these materials .

Biotechnology: Enzyme Inhibition

The oxadiazole moiety is structurally similar to some amino acid side chains and can act as an enzyme inhibitor. It has been studied for its potential to inhibit enzymes that are targets for treating diseases such as cancer and bacterial infections .

Environmental Applications: Green Chemistry

The synthesis of the oxadiazole ring can be achieved through environmentally friendly methods, making it an attractive option for green chemistry initiatives. These methods aim to reduce the use of hazardous reagents and promote sustainable practices in chemical synthesis .

Agriculture: Pesticides and Herbicides

Derivatives of the oxadiazole ring have been investigated for their potential use in agriculture as pesticides and herbicides. Their ability to disrupt biological pathways in pests and weeds can be harnessed to protect crops and improve agricultural productivity .

Analytical Chemistry: Fluorescent Probes

The oxadiazole core can be functionalized to create fluorescent probes. These compounds are useful in analytical chemistry for detecting and quantifying biological and chemical substances due to their fluorescent properties .

Nanotechnology: Molecular Building Blocks

In nanotechnology, the oxadiazole derivatives serve as molecular building blocks for constructing nanoscale devices and materials. Their structural rigidity and electronic characteristics are advantageous for developing nanoelectronic components .

将来の方向性

特性

IUPAC Name |

methyl 4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-15-9(13)7-4-2-6(3-5-7)8-11-10(14)16-12-8/h2-5H,1H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXQVFHRVGCYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NOC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。